molecular formula C11H21NO B1310476 N,N-DI-n-BUTYLACRYLAMIDE CAS No. 2274-13-7

N,N-DI-n-BUTYLACRYLAMIDE

Cat. No.: B1310476
CAS No.: 2274-13-7
M. Wt: 183.29 g/mol
InChI Key: DLJMSHXCPBXOKX-UHFFFAOYSA-N
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Description

N,N-DI-n-BUTYLACRYLAMIDE is a synthetic organic compound that belongs to the class of amides. It is widely used in various fields, including medical, environmental, and industrial research. This compound has gained significant attention due to its unique chemical structure and biological activity.

Mechanism of Action

Target of Action

N,N-dibutylprop-2-enamide, also known as N,N-DI-n-BUTYLACRYLAMIDE, is a type of enamide . Enamides are important structural fragments in pharmaceuticals and versatile synthons in organic synthesis . The primary targets of N,N-dibutylprop-2-enamide are likely to be the enzymes or proteins that interact with enamides.

Mode of Action

The mode of action of N,N-dibutylprop-2-enamide involves the dehydrogenation of amides . This process usually occurs on the acyl side, benefitting from enolate chemistry like the desaturation of ketones and esters . An Fe-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides .

Biochemical Pathways

The biochemical pathways affected by N,N-dibutylprop-2-enamide are likely related to the synthesis and reactions of enamides . For instance, the compound can undergo a reductive hydroalkylation when a chiral nickel/bisoxazoline catalyst is combined with diethoxymethylsilane (DEMS) and KF in a DMAc/tBuOH mixed solvent . The downstream effects of these pathways can lead to the formation of various pharmaceutical compounds and synthetic intermediates .

Pharmacokinetics

The compound’s molecular weight is 18329 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of N,N-dibutylprop-2-enamide’s action is the formation of enamides and β-halogenated enamides . These compounds are important in the synthesis of various pharmaceuticals and organic compounds .

Action Environment

The action of N,N-dibutylprop-2-enamide can be influenced by various environmental factors. For instance, the efficiency of the reductive hydroalkylation of the compound can be affected by the steric hindrance of the alkyl substituents on the enamide . In the case of less bulky alkyl substituents, good yields are achieved .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-DI-n-BUTYLACRYLAMIDE can be synthesized through the oxidative desaturation of amides. This process involves the use of iron-assisted regioselective oxidative desaturation, which provides an efficient approach to enamides and β-halogenated enamides . The reaction conditions typically involve the use of iron catalysts and specific reaction temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar oxidative desaturation methods. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N-DI-n-BUTYLACRYLAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Iron catalysts are commonly used for the oxidative desaturation of amides to form enamides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding amine.

    Substitution: Halogenation reactions can be performed using halogenating agents to introduce halogen atoms into the compound.

Major Products Formed: The major products formed from these reactions include β-halogenated enamides, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-DI-n-BUTYLACRYLAMIDE has a wide range of scientific research applications:

    Chemistry: It serves as a versatile synthon in organic synthesis, allowing the formation of various functional groups and heterocycles.

    Biology: The compound’s unique structure and biological activity make it a valuable tool in biological research, particularly in the study of enzyme inhibition and protein interactions.

    Medicine: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • N,N-dimethylformamide (DMF)
  • N,N-dimethylacetamide (DMA)
  • N,N-diethylacetamide

Comparison: N,N-DI-n-BUTYLACRYLAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike N,N-dimethylformamide and N,N-dimethylacetamide, which are commonly used as solvents, this compound is primarily used for its reactivity and biological activity . Its longer alkyl chains and the presence of the prop-2-enamide group make it more suitable for specific applications in organic synthesis and biological research.

Properties

IUPAC Name

N,N-dibutylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJMSHXCPBXOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439556
Record name N,N-dibutylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2274-13-7
Record name N,N-dibutylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 2 liter 3-necked flask were combined 129 g (1 mol) di-(n-butyl)amine (Fisher Scientific) and 0.5 l dry toluene and cooled to 5° C. 46 g (0.5 mol) acryloyl chloride dissolved in 50 ml toluene were added slowly so the temperature remained below 10° C. After the addition the flask was warmed to 25° C. and the precipitate removed by filtration. 1 g DNPD was added, and after concentration on a rotary evaporator the product was distilled at 20 torr and 61°-63° C. Yield 77 g (84%).
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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